molecular formula C15H15N3O2 B14599516 10-butylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione CAS No. 59997-19-2

10-butylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione

Cat. No.: B14599516
CAS No.: 59997-19-2
M. Wt: 269.30 g/mol
InChI Key: RBQQKCAJWKVRDN-UHFFFAOYSA-N
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Description

10-butylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione is a heterocyclic compound that belongs to the pyrimidoquinoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrimidine ring fused with a quinoline ring, with a butyl group attached at the 10th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-butylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione can be achieved through a multicomponent reaction involving barbituric acid, aldehydes, and anilines. This one-pot reaction is efficient and allows for the functionalization of the pyrimidoquinoline core with various substituents . The reaction typically involves the following steps:

    Condensation: Barbituric acid reacts with an aldehyde to form an intermediate.

    Cyclization: The intermediate undergoes cyclization with an aniline to form the pyrimidoquinoline core.

    Functionalization: The resulting compound is further functionalized with a butyl group at the 10th position.

Industrial Production Methods

Industrial production of this compound can be scaled up using the same multicomponent reaction approach. The use of commercially available reagents and mild reaction conditions makes this method suitable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

10-butylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidoquinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include functionalized quinoline derivatives, dihydroquinoline derivatives, and substituted pyrimidoquinolines .

Scientific Research Applications

10-butylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-butylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and affecting various biological processes. For example, it may inhibit the activity of certain kinases, leading to the disruption of cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

    Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione: Lacks the butyl group at the 10th position.

    10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione: Contains a methyl group instead of a butyl group at the 10th position.

    Pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione: The parent compound without any substituents at the 10th position.

Uniqueness

The presence of the butyl group at the 10th position in 10-butylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione enhances its lipophilicity and may improve its ability to interact with lipid membranes and hydrophobic pockets in proteins. This structural modification can lead to differences in biological activity and pharmacokinetic properties compared to similar compounds .

Properties

CAS No.

59997-19-2

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

10-butylpyrimido[4,5-b]quinoline-2,4-dione

InChI

InChI=1S/C15H15N3O2/c1-2-3-8-18-12-7-5-4-6-10(12)9-11-13(18)16-15(20)17-14(11)19/h4-7,9H,2-3,8H2,1H3,(H,17,19,20)

InChI Key

RBQQKCAJWKVRDN-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2C=C3C1=NC(=O)NC3=O

Origin of Product

United States

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